molecular formula C6H9N3O B1393727 2-(4-Methyl-1H-pyrazol-1-yl)acetamide CAS No. 1250534-81-6

2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B1393727
CAS No.: 1250534-81-6
M. Wt: 139.16 g/mol
InChI Key: XQFNXRUFGNPQMH-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties .

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-1H-pyrazol-1-yl)acetamide plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an androgen receptor antagonist, which means it can bind to androgen receptors and inhibit their activity . This interaction is crucial in the context of prostate cancer therapy, where blocking androgen receptor signaling is a key therapeutic strategy. Additionally, this compound has been found to exhibit anti-proliferative activity against certain cancer cell lines, indicating its potential as an anti-cancer agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound has been shown to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival. Furthermore, this compound can induce apoptosis, or programmed cell death, in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to androgen receptors, preventing the binding of natural ligands such as testosterone and dihydrotestosterone . This binding inhibition results in the downregulation of androgen receptor target genes, which are involved in cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as enzymes involved in steroidogenesis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that this compound is rapidly metabolized by human liver microsomes, with a half-life of approximately 30 minutes . This rapid metabolism suggests that the compound may require modifications to improve its stability for therapeutic use. Long-term studies have shown that this compound can maintain its anti-proliferative effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism involves de-alkylation and oxidation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, such as the liver and prostate, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can localize to the nucleus, where it interacts with androgen receptors and other nuclear proteins . This nuclear localization is essential for its role as an androgen receptor antagonist. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an ice-water bath to control the temperature .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process includes maintaining optimal reaction conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNXRUFGNPQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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